2-(Pyrazin-2-yldisulfanyl)pyrazine

Description

Overview of Pyrazine (B50134) Heterocycles in Advanced Chemical Synthesis

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms in a 1,4-orientation. nih.govwikipedia.org This structural motif is a significant class of N-heterocycles in organic chemistry, largely due to its prevalence in natural products and its wide range of commercial applications. tandfonline.comresearchgate.netresearchgate.net Pyrazine and its derivatives are foundational frameworks in the synthesis of bioactive molecules, materials, and catalysts. tandfonline.comresearchgate.net

The pyrazine ring is a key component in numerous pharmaceuticals, demonstrating a wide spectrum of biological activities. semanticscholar.org Derivatives have been developed with anticancer, anti-inflammatory, antibacterial, antioxidant, and analgesic properties. researchgate.netnih.gov For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. nih.gov Another example, Tetramethylpyrazine, is reported to scavenge superoxide anions. wikipedia.org The versatility of the pyrazine core allows it to be a building block for various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental in modern synthetic chemistry. tandfonline.comresearchgate.net This adaptability has made pyrazine derivatives a focus of extensive research in medicinal chemistry and materials science. nih.govtandfonline.com

Significance of Disulfide Linkages in Organic Chemistry and Materials Science

A disulfide bond is a covalent linkage formed between two sulfur atoms (R−S−S−R′), typically by the oxidation of two thiol (−SH) groups. wikipedia.orgchemeurope.comlibretexts.org This bond is a critical functional group in biochemistry and materials science. wikipedia.org In nature, disulfide bridges between cysteine residues are crucial for the folding, stability, and function of many proteins, particularly those secreted into the extracellular environment. wikipedia.orgchemeurope.comfiveable.me These linkages stabilize the three-dimensional structure of proteins by creating cross-links that maintain their shape and functionality. fiveable.me

The dynamic nature of the disulfide bond is one of its most significant features. mdpi.com These bonds can be reversibly broken and re-formed under mild redox or pH changes, a process known as thiol-disulfide exchange. libretexts.orgmdpi.com This responsiveness has been harnessed in materials science to create "smart" or stimulus-responsive materials. mdpi.com For example, polymers incorporating disulfide linkages can be designed for controlled drug delivery, where the bond is cleaved to release a therapeutic agent in the reducing environment of a cell. mdpi.comwisdomlib.org This reversible covalent chemistry also allows for the development of self-healing materials. mdpi.com Because disulfide linkages are often the weakest covalent bonds in a molecule, they provide a way to tune a material's properties under gentle conditions. mdpi.com

Contextualization of 2-(Pyrazin-2-yldisulfanyl)pyrazine within Disulfide and Pyrazine Chemistry

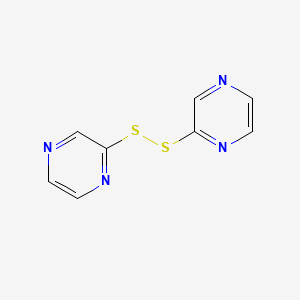

The compound this compound represents a direct intersection of pyrazine and disulfide chemistry. Its structure consists of two pyrazine rings connected by a disulfide bridge. This molecule is a symmetrical disulfide formally derived from the coupling of two pyrazinethiol units.

Below are the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | 2-(2-pyrazinyldisulfanyl)pyrazine sigmaaldrich.com |

| CAS Number | 98437-14-0 sigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C₈H₆N₄S₂ oakwoodchemical.com |

| Molecular Weight | 222.29 g/mol sigmaaldrich.comoakwoodchemical.com |

| Physical Form | Solid sigmaaldrich.com |

The presence of two pyrazine heterocycles, known for their diverse roles in medicinal chemistry and as ligands, combined with the redox-active and dynamic disulfide linkage, suggests potential research applications. The molecule integrates the bioactive potential of the pyrazine framework with the stimulus-responsive nature of the disulfide bond. This unique combination makes it a candidate for investigation in areas such as the development of novel materials, redox-sensitive probes, or as a building block in more complex supramolecular structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyrazin-2-yldisulfanyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c1-3-11-7(5-9-1)13-14-8-6-10-2-4-12-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQYJGUYRJBIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)SSC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrazin 2 Yldisulfanyl Pyrazine

Direct Synthetic Routes from Pyrazine-2-thiol Precursors

The direct synthesis of 2-(pyrazin-2-yldisulfanyl)pyrazine from pyrazine-2-thiol involves the oxidation of the thiol functional group. This can be accomplished through various oxidative processes, including condensation reactions under specific conditions and aerial oxidation.

Condensation Reactions under Specific Conditions

The formation of disulfides from thiols is a type of oxidative condensation reaction. A variety of reagents can be employed to facilitate this transformation, ranging from mild to strong oxidizing agents. While specific conditions for pyrazine-2-thiol are not widely reported, general methods for thiol oxidation are applicable.

Common oxidizing agents used for the synthesis of disulfides include:

Halogens: Iodine (I₂) is a classic and effective reagent for thiol oxidation. The reaction is typically fast and proceeds under mild conditions.

Peroxides: Hydrogen peroxide (H₂O₂) can be used, often in the presence of a catalyst, to oxidize thiols to disulfides. sci-hub.se

Metal Salts: Ferric chloride (FeCl₃) and other metal salts can act as catalysts or stoichiometric oxidants in the conversion of thiols to disulfides. rsc.org

Dimethyl Sulfoxide (DMSO): DMSO can serve as an oxidant, particularly under acidic conditions, to promote disulfide formation. biolmolchem.com

The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. Polar solvents are generally preferred for these types of reactions.

Influence of Aerial Conditions on Compound Formation

A notable and environmentally benign method for the synthesis of disulfides is the oxidation of thiols using atmospheric oxygen, a process often referred to as autoxidation or air oxidation. rsc.orgrsc.org This method is particularly relevant for aromatic and heteroaromatic thiols. The reaction is often facilitated by the presence of a base and sometimes a metal catalyst. sci-hub.sersc.org

The general reaction scheme for the air oxidation of a thiol (R-SH) to a disulfide (R-S-S-R) is as follows:

For pyrazine-2-thiol, this process would yield this compound. The reaction rate can be influenced by several factors:

pH: The oxidation is generally faster at higher pH values, as the thiolate anion (R-S⁻) is more readily oxidized than the neutral thiol. sci-hub.se

Catalysts: The presence of metal ions, such as copper(II), can significantly accelerate the rate of air oxidation. sci-hub.se

Solvent: The choice of solvent can affect the solubility of the thiol and the accessibility of oxygen.

Sonication: The use of ultrasound has been shown to dramatically accelerate the air oxidation of thiols to disulfides, often leading to quantitative yields in a short amount of time. rsc.orgrsc.org

Mechanistic Postulations of Disulfide Formation

The mechanism of disulfide formation from thiols can proceed through different pathways depending on the oxidant and reaction conditions.

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as an intermediate. Two thiyl radicals can then combine to form the disulfide bond (RSSR). nih.gov This mechanism is often implicated in metal-catalyzed oxidations and some photochemical processes.

Two-Electron Oxidation: In this mechanism, the thiol is oxidized to a sulfenic acid intermediate (RSOH). This intermediate then reacts with another thiol molecule to form the disulfide and water. nih.gov This pathway is common when using oxidants like hydrogen peroxide.

Thiol-Disulfide Exchange: While this is a reaction between a thiol and an existing disulfide, it is a fundamental process in the chemistry of sulfur compounds. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. wikipedia.org

The oxidation of thiols by air is a complex process that can involve radical intermediates. The initial step is thought to be the formation of a thiyl radical, which can then propagate a chain reaction leading to the disulfide. rsc.org

Optimization Strategies in Synthesis Protocols

While specific optimization data for the synthesis of this compound is scarce, general principles for optimizing thiol-to-disulfide conversions can be applied.

| Parameter | Optimization Strategy | Rationale |

| Oxidant Choice | Screen various oxidants (e.g., I₂, H₂O₂, air) | To find the most efficient and selective reagent for pyrazine-2-thiol, minimizing over-oxidation to sulfonic acids. |

| Catalyst | Investigate the effect of metal catalysts (e.g., Cu²⁺, Fe³⁺) for air oxidation | To increase the reaction rate and allow for milder reaction conditions. |

| pH | Adjust the pH of the reaction mixture, particularly for air oxidation | To enhance the concentration of the more reactive thiolate anion. |

| Solvent | Test different solvents to optimize solubility and reaction kinetics | To ensure efficient mixing and interaction of reactants. |

| Temperature | Vary the reaction temperature | To balance reaction rate with potential side reactions or degradation. |

| Sonication | Employ ultrasound irradiation | To significantly accelerate the reaction, especially for air oxidation. rsc.orgrsc.org |

By systematically varying these parameters, it is possible to develop a high-yielding and efficient protocol for the synthesis of this compound from its thiol precursor.

Advanced Structural Elucidation and Solid State Characterization of 2 Pyrazin 2 Yldisulfanyl Pyrazine

X-ray Diffraction Studies for Crystallographic Analysis.nih.govresearchgate.net

Single-crystal X-ray diffraction has been the cornerstone in elucidating the precise solid-state structure of 2-(Pyrazin-2-yldisulfanyl)pyrazine. These studies reveal that the compound crystallizes and that its molecular structure is a result of the condensation of pyrazine-2-thiol under aerial conditions. nih.govresearchgate.net

Determination of Molecular Conformation and Geometry.nih.govresearchgate.net

The crystallographic data provides a detailed picture of the molecule's spatial arrangement, highlighting a distinct and stable conformation.

A defining feature of the molecular geometry of this compound is the orientation of its constituent pyrazine (B50134) rings and the conformation of the disulfide bridge. nih.govresearchgate.net X-ray diffraction analysis has determined that the pyrazine rings are arranged in a nearly perpendicular fashion relative to each other. nih.govresearchgate.net This orientation is quantified by the C—S—S—C torsion angle, which has been measured to have an absolute value of -91.45(6)°. nih.govresearchgate.net This specific torsion angle is characteristic of many disulfide compounds, and its value for this compound has been confirmed through comparisons with entries in the Cambridge Structural Database. nih.govresearchgate.net Quantum theoretical studies have further corroborated that the rotamer with this perpendicular arrangement is the most stable, corresponding to the lowest energy conformation observed in the crystalline state. nih.govresearchgate.net

| Parameter | Value |

| C—S—S—C Torsion Angle | -91.45(6)° |

| Pyrazine Ring Orientation | Nearly Perpendicular |

Investigation of Intermolecular Interactions in the Crystalline Lattice.nih.gov

The stability of the crystalline lattice of this compound is not solely dependent on its molecular geometry but is significantly influenced by a network of intermolecular interactions. These non-covalent forces dictate the packing of the molecules in the solid state, leading to a well-defined supramolecular assembly.

In addition to hydrogen bonding, chalcogen bonding and π-π stacking interactions are pivotal in stabilizing the crystal structure of this compound. nih.gov Chalcogen bonding, an interaction involving the electrophilic region of the sulfur atoms in the disulfide bridge and a nucleophilic region of an adjacent molecule, contributes significantly to the cohesion of the crystal lattice. Furthermore, stacking interactions between the aromatic pyrazine rings of neighboring molecules provide additional stability. The interplay of these forces—hydrogen bonding, chalcogen bonding, and stacking interactions—results in a robust and well-ordered three-dimensional network in the solid state. nih.gov

Complementary Spectroscopic Methodologies for Structural Confirmation.nih.gov

While X-ray diffraction provides definitive evidence for the solid-state structure, spectroscopic techniques offer complementary information and confirm the structural integrity of the molecule in different states. For this compound, quantum theoretical studies have been employed to complement the experimental X-ray diffraction data. nih.gov These computational methods allow for the study of different rotamers of the molecule and have confirmed that the experimentally observed perpendicular conformation is indeed the lowest energy state. nih.gov Such theoretical calculations can also predict spectroscopic signatures (such as vibrational frequencies in IR and Raman spectra, and chemical shifts in NMR spectra) which, even in the absence of published experimental spectra, provide a high degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity and electronic nature of the pyrazine rings.

Due to the symmetrical nature of the molecule, where two pyrazin-2-yl groups are linked by a disulfide bridge, a simplified NMR spectrum is anticipated. The chemical shifts of the pyrazine protons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing effect of the disulfide bond.

¹H NMR Spectroscopy: The pyrazine ring contains three distinct protons. In a typical ¹H NMR spectrum of a 2-substituted pyrazine, these protons would appear as a set of multiplets in the aromatic region (typically between δ 8.0 and 9.0 ppm). The coupling constants between adjacent protons would be crucial for assigning the specific signals to their corresponding positions on the pyrazine ring.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. The carbon atom attached to the disulfide group (C2) would be significantly deshielded compared to the other carbon atoms in the pyrazine ring due to the electronegativity of the sulfur atoms. The chemical shifts of the other carbons (C3, C5, and C6) would also provide valuable information about the electronic distribution within the heterocyclic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 8.5 - 8.7 | Doublet | J(H3,H5) ≈ 1.5 |

| H-5 | 8.4 - 8.6 | Doublet of doublets | J(H5,H6) ≈ 2.5, J(H3,H5) ≈ 1.5 |

| H-6 | 8.3 - 8.5 | Doublet | J(H5,H6) ≈ 2.5 |

| C-2 | 155 - 160 | Singlet | - |

| C-3 | 143 - 146 | Singlet | - |

| C-5 | 142 - 145 | Singlet | - |

| C-6 | 140 - 143 | Singlet | - |

Note: The predicted values are based on the analysis of similar pyrazine and disulfide-containing compounds and may vary from experimental results.

Mass Spectrometry for Molecular Formula Verification

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula, C₈H₆N₄S₂.

The mass spectrum would exhibit a prominent molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the disulfide bond, leading to the formation of a pyrazin-2-ylthiol radical cation, and fragmentation of the pyrazine rings themselves.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₈H₆N₄S₂ | ~222.01 | Molecular Ion |

| [M/2]⁺ | C₄H₃N₂S | ~111.00 | Pyrazin-2-ylthiol fragment |

| [C₄H₃N₂]⁺ | C₄H₃N₂ | ~79.03 | Pyrazinyl fragment |

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.

The combined application of NMR spectroscopy and mass spectrometry provides a powerful approach for the unambiguous structural characterization of this compound. While direct experimental data remains to be widely reported, these predictive analyses based on established principles offer a robust framework for its identification and further study.

Theoretical and Computational Investigations of 2 Pyrazin 2 Yldisulfanyl Pyrazine

Quantum Chemical Studies of Molecular Conformations

Quantum chemical calculations are instrumental in understanding the three-dimensional structure of molecules. For 2-(Pyrazin-2-yldisulfanyl)pyrazine, these studies would focus on the rotational isomers (rotamers) arising from rotation about the S-S and C-S bonds.

Energy Landscape Analysis of Rotamers

The conformational landscape of disulfides is primarily defined by the dihedral angle of the C-S-S-C group. Theoretical studies on analogous aromatic disulfides, such as dipyridyl disulfide, reveal a potential energy surface with several minima corresponding to different stable conformations. The rotation around the S-S bond typically has a barrier, with the most stable conformations generally being those where the pyrazinyl groups are not eclipsed.

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of these rotamers. The stability of each conformer is influenced by a combination of factors including steric hindrance between the pyrazine (B50134) rings and electronic effects such as hyperconjugation involving the sulfur lone pairs.

Table 1: Calculated Relative Energies of this compound Rotamers (Hypothetical Data)

| Rotamer | C-S-S-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|

Correlation between Theoretical Predictions and Experimental Crystallographic Data

While no experimental crystallographic data for this compound is readily available, studies on similar molecules like 4,4'-dipyridyl disulfide provide a basis for comparison. nih.gov In the solid state, molecules adopt conformations that are influenced by packing forces in the crystal lattice in addition to their intrinsic conformational preferences.

Theoretical calculations performed in the gas phase can predict the geometry of an isolated molecule. Comparing these predictions with experimental X-ray crystallography data for analogous compounds helps to validate the computational methods and to understand the impact of intermolecular interactions in the solid state. For instance, a calculated low-energy conformer in the gas phase may correspond to the conformation observed in the crystal structure, or crystal packing may favor a slightly higher-energy conformer.

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a key reaction of interest is the cleavage of the disulfide bond.

Exploration of S(_N)2 Reaction Pathways involving the Disulfide Bond

The disulfide bond is susceptible to nucleophilic attack, typically proceeding via an S(_N)2 mechanism. In this reaction, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the displacement of a pyrazinylthiolate as the leaving group. researchgate.net

Direct dynamics simulations of thiolate-disulfide exchange reactions have suggested that the mechanism is often an addition-elimination process involving a hypercoordinate sulfur intermediate, even if the well for this intermediate is shallow. iitj.ac.in

Table 2: Calculated Activation Barriers for the S(_N)2 Reaction of Dimethyl Disulfide with Different Nucleophiles (Illustrative Data)

| Nucleophile | Activation Barrier (kcal/mol) |

|---|

Frontier Molecular Orbital (FMO) Analysis related to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO would likely be associated with the lone pairs of the sulfur atoms, making them susceptible to attack by electrophiles. Conversely, the LUMO is expected to be an antibonding orbital (σ*) associated with the S-S bond. Nucleophilic attack on the disulfide bond can be rationalized as the interaction between the HOMO of the nucleophile and the LUMO of the disulfide. researchgate.net

The energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using quantum chemical methods. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing pyrazine rings is expected to lower the energy of the LUMO of the disulfide bond, making it more susceptible to nucleophilic attack compared to alkyl disulfides.

Reactivity and Reaction Pathways of 2 Pyrazin 2 Yldisulfanyl Pyrazine

Disulfide Bond Transformations and Cleavage Reactions

The disulfide bond is a pivotal functional group that largely governs the reactivity of 2-(pyrazin-2-yldisulfanyl)pyrazine. This S-S linkage is susceptible to cleavage through various mechanisms, most notably via nucleophilic attack.

Quantum chemical computations have confirmed that 2,2'-dithiobispyrazine can react through an SN2 mechanism. nih.gov In this type of reaction, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a new sulfur-nucleophile bond, with the other pyrazinylthio group acting as the leaving group. This is a common pathway for disulfide bond transformations. researchgate.netrsc.orgchemistryviews.orgresearchgate.net

A prominent example of this reactivity is the thiol-disulfide exchange reaction. Current time information in Bangalore, IN. In this process, a thiol (R-SH) or, more accurately, its conjugate base, the thiolate anion (R-S⁻), acts as the nucleophile. Current time information in Bangalore, IN.nih.gov The thiolate attacks the disulfide bond of this compound, resulting in the formation of a new, unsymmetrical disulfide and a pyrazine-2-thiolate anion. This reaction is reversible and is a fundamental process in biological systems and materials science. Current time information in Bangalore, IN.nih.govresearchgate.net The general scheme for thiol-disulfide exchange is presented below:

Scheme 1: Thiol-Disulfide Exchange Reaction Py-S-S-Py + R-S⁻ ⇌ Py-S-S-R + Py-S⁻ (where Py represents the pyrazin-2-yl group)

The facility of this reaction is influenced by the pKa of the attacking thiol and the stability of the resulting mixed disulfide. nih.gov

Furthermore, the disulfide bond can be cleaved reductively. This can be achieved using various reducing agents. For instance, dithiothreitol (B142953) (DTT) is a classic reagent used for the quantitative reduction of disulfide bonds to their corresponding thiols. nih.gov More recently, pyrazine-derived reducing agents like 2,3-bis(mercaptomethyl)pyrazine (BMMP) have been developed and shown to be highly effective, indicating the role the pyrazine (B50134) ring itself can play in modulating reactivity. nih.gov Electrochemical methods also provide a means to reduce disulfide bonds, offering a catalytic and often more sustainable approach. chemistryviews.orgnih.gov The reduction of this compound would yield two molecules of pyrazine-2-thiol.

Reactivity of the Pyrazine Rings in Chemical Reactions

The pyrazine rings in this compound are electron-deficient aromatic systems. This characteristic is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. slideshare.netyoutube.com This electronic feature makes the pyrazine rings susceptible to nucleophilic attack, a reactivity pattern that is less common for benzene (B151609) and other electron-rich aromatic compounds.

Nucleophilic Aromatic Substitution Potential

The electron-deficient nature of the pyrazine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netslideshare.netyoutube.com In this type of reaction, a nucleophile attacks a carbon atom of the pyrazine ring, leading to the displacement of a leaving group. While the disulfide moiety itself is not a typical leaving group in SNAr, substitution reactions could potentially occur on the pyrazine rings if other suitable leaving groups, such as halogens, were present on the ring.

For instance, studies on chloro-substituted pyrazines have demonstrated their utility in SNAr reactions. nih.gov The chlorine atom, being a good leaving group, can be displaced by various nucleophiles. The positions most susceptible to nucleophilic attack on a pyrazine ring are those ortho and para to the nitrogen atoms (the C-2, C-3, C-5, and C-6 positions), as the negative charge in the intermediate is stabilized by resonance involving the nitrogen atoms. youtube.com

Redox Chemistry involving the Pyrazine and Disulfanyl Moieties

The redox chemistry of this compound is multifaceted, involving both the disulfide linkage and the pyrazine rings.

As discussed previously, the disulfide bond can be readily reduced to the corresponding thiols. This is a two-electron reduction process. Conversely, the corresponding thiols can be oxidized to reform the disulfide bond.

The pyrazine rings themselves are also redox-active. Pyrazine undergoes a two-electron, multi-proton reduction to form 1,4-dihydropyrazine. mdpi.com The reduction potential of pyrazine is influenced by the pH of the solution and the presence of substituents on the ring. researchgate.netmdpi.com Electron-withdrawing groups, such as carboxylic acids, tend to increase the reduction potential, making the pyrazine ring easier to reduce. mdpi.com Conversely, electron-donating groups would be expected to decrease the reduction potential.

Research Applications and Future Directions for 2 Pyrazin 2 Yldisulfanyl Pyrazine in Chemical Sciences

Role as a Synthetic Intermediate or Building Block in Heterocyclic Chemistry

The pyrazine (B50134) moiety is a well-established building block in the synthesis of a wide array of heterocyclic compounds. The disulfide linkage in 2-(Pyrazin-2-yldisulfanyl)pyrazine introduces a reactive handle that can be strategically cleaved to generate pyrazine-2-thiol or its derivatives. This reactivity is central to its potential as a synthetic intermediate.

Recent research has demonstrated the formation of 2,2'-dithiobispyrazine, the systematic name for this compound, through the aerial oxidation of pyrazine-2-thiol. This reaction underscores the accessibility of the disulfide from its thiol precursor. The disulfide bond itself is susceptible to cleavage by various reagents, including reducing agents and nucleophiles. This characteristic allows for the controlled release of the pyrazinethiolate moiety, which can then participate in subsequent synthetic transformations.

Quantum chemical computations have confirmed that 2,2'-dithiobispyrazine can react according to the S(_N)2 mechanism. nih.gov This finding is crucial as it suggests that the pyrazinylthio group can be transferred to other molecules, opening avenues for the synthesis of more complex sulfur-containing heterocycles. For instance, the reaction with appropriate nucleophiles could lead to the formation of unsymmetrical disulfides or thioethers, incorporating the pyrazine ring into larger molecular frameworks.

The general reactivity of disulfides as precursors for C-S bond formation is well-documented. By analogy with other heterocyclic disulfides, this compound could serve as a synthon for the introduction of the pyrazin-2-ylthio group into various organic molecules. This could be particularly useful in the synthesis of biologically active compounds, where the pyrazine nucleus is a common pharmacophore.

Potential in Coordination Chemistry as a Ligand

The nitrogen atoms within the pyrazine rings of this compound provide potential coordination sites for metal ions. Pyrazine itself is a well-known bridging ligand in the formation of coordination polymers, and its derivatives are extensively used in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgmdpi.comacs.orgbendola.comnih.govmdpi.com

The presence of the disulfide bridge adds another layer of complexity and potential functionality to its role as a ligand. While the sulfur atoms of a disulfide are generally considered weak donors, they can participate in coordination to certain metal centers, particularly soft metals. The flexibility of the C-S-S-C dihedral angle, which in the crystal structure of 2,2'-dithiobispyrazine is nearly perpendicular, could allow the molecule to adopt various conformations to accommodate the geometric preferences of different metal ions. nih.gov

Studies on analogous di-2-pyridyl disulfide have shown that it can act as a chelating or bridging ligand, coordinating to metal centers through the nitrogen atoms of the pyridine (B92270) rings. It is plausible that this compound could exhibit similar coordination behavior, utilizing its pyrazine nitrogen atoms to form complexes with a range of transition metals. The potential for the disulfide sulfur atoms to also engage in coordination could lead to the formation of novel polynuclear complexes or coordination polymers with interesting structural and electronic properties.

The combination of the pyrazine and disulfide moieties could also impart redox activity to the resulting metal complexes, a desirable feature for applications in catalysis and materials science.

Advanced Materials Research Applications

The unique structural and electronic properties of this compound suggest its potential utility in the development of advanced materials. Pyrazine derivatives are known to be effective building blocks for organic electronic materials due to their electron-accepting nature.

The incorporation of disulfide bonds into polymers is a well-established strategy for creating redox-responsive materials. nih.govresearchgate.netrsc.orgnih.govresearchgate.net These materials can undergo changes in their physical or chemical properties in response to a reducing or oxidizing stimulus, which cleaves or reforms the disulfide linkage. Given this, this compound could be explored as a monomer or cross-linking agent for the synthesis of redox-responsive polymers. Such polymers could find applications in drug delivery systems, sensors, and self-healing materials.

Furthermore, the combination of the electron-deficient pyrazine rings and the disulfide bridge could lead to materials with interesting optoelectronic properties. The electronic communication between the two pyrazine rings through the disulfide linkage could influence the material's absorption and emission characteristics. While specific studies on the optoelectronic properties of this compound are yet to be reported, the broader class of pyrazine-containing conjugated materials has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Prospects for Mechanistic Studies and Derivatization

The future research directions for this compound are rich with possibilities, particularly in the areas of mechanistic studies and the synthesis of novel derivatives.

A deeper understanding of the mechanism of disulfide bond cleavage in this specific heterocyclic system is a key area for future investigation. While it is known to be susceptible to S(_N)2 attack, detailed kinetic and computational studies could elucidate the factors that govern its reactivity towards various nucleophiles and reducing agents. This knowledge would be invaluable for its application as a synthetic intermediate and in the design of responsive materials.

The derivatization of this compound offers a straightforward route to a library of new compounds with potentially interesting properties. Substitution on the pyrazine rings could be used to tune the electronic properties of the molecule, influencing its redox potential and coordination behavior. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the reactivity of the disulfide bond and the ligand properties of the pyrazine nitrogens.

Furthermore, the synthesis of unsymmetrical disulfides, where one of the pyrazine rings is replaced by another functional group, would significantly expand the synthetic utility of this scaffold. These derivatives could be designed to have specific recognition properties or to act as probes for biological systems.

Q & A

Q. What challenges arise in scaling up the synthesis of this compound for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.